molecular formula C10H16N2 B1418470 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine CAS No. 1097810-17-7

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Cat. No. B1418470
M. Wt: 164.25 g/mol
InChI Key: ZIFHSQAMAOAJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.25 .


Molecular Structure Analysis

The molecular structure of “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is based on a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this ring are a methyl group, a propan-2-yl group, and two amine groups .


Chemical Reactions Analysis

While specific chemical reactions involving “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” are not available, similar compounds such as o-phenylenediamine are known to undergo reactions like condensation with ketones and aldehydes to give rise to various valuable products .

Scientific Research Applications

Molecular Aggregation Studies

A study conducted by Matwijczuk et al. (2016) investigated the aggregation processes of certain compounds in organic solvents, contributing to our understanding of molecular interactions in solution. This research offers insights into the behavior of molecules like 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine in various solvents, which can be crucial for applications in chemistry and materials science (Matwijczuk et al., 2016).

Crystal Structure Analysis

The crystal structure and spectroscopic properties of certain benzene-1,4-diamine derivatives were explored by Kolev et al. (2009). Understanding the crystal structure of these molecules, including those similar to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, is crucial for applications in crystallography and materials science (Kolev et al., 2009).

Synthetic Applications

A study by Zinad et al. (2018) focused on the synthesis of a compound structurally related to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, highlighting the importance of synthetic methodologies in creating complex organic molecules. Such research is integral to the development of new materials and pharmaceuticals (Zinad et al., 2018).

Chemical Interaction Studies

Research by Nycz et al. (2011) on various cathinones provides valuable data on the interaction of compounds structurally similar to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine. Understanding these interactions can inform pharmacology and chemistry (Nycz et al., 2011).

Antioxidant Activity

The study of N,N′-substituted p-phenylenediamine antioxidants, including molecules related to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, by Kortišová et al. (2007) contributes to our understanding of antioxidant mechanisms. Such research is crucial in the development of new antioxidants for medical and industrial applications (Kortišová et al., 2007).

Vibrational and Conformational Analysis

Subashchandrabose et al. (2013) conducted a study on NBPMB, a molecule similar to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, examining its vibrational and conformational properties. This research is significant in understanding the physical and chemical properties of such molecules (Subashchandrabose et al., 2013).

Polymer Science Applications

A study by Ghaemy and Alizadeh (2009) on the synthesis of polyimides from diamines, related to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, illustrates its potential application in polymer science. Such research is fundamental in the development of new materials for various industries (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

4-methyl-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFHSQAMAOAJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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